Desethylene Ciprofloxacin-d4, Hydrochloride

Catalog No.
S875709
CAS No.
1330261-13-6
M.F
C15H17ClFN3O3
M. Wt
345.792
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desethylene Ciprofloxacin-d4, Hydrochloride

CAS Number

1330261-13-6

Product Name

Desethylene Ciprofloxacin-d4, Hydrochloride

IUPAC Name

7-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C15H17ClFN3O3

Molecular Weight

345.792

InChI

InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22);1H/i3D2,4D2;

InChI Key

ODOFTUIHVVTJRI-URZLSVTISA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl

Synonyms

7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid-d4; Enrofloxacin Imp. G-d4 (EP), HCl; M1-Ciprofloxacin-d4;

Metabolite Tracing and Identification:

DCF-d4 serves as a deuterated internal standard for Ciprofloxacin and its metabolites in various biological samples like plasma, urine, and tissues. Due to the presence of four deuterium atoms (represented by "d4" in the name), DCF-d4 exhibits a slightly different mass compared to the non-deuterated Ciprofloxacin metabolites. This mass difference allows scientists to distinguish between the analyte (Ciprofloxacin metabolite) and endogenous compounds in the sample using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) []. By comparing the signal intensity of the analyte with the DCF-d4 internal standard, researchers can quantify the concentration of the metabolite in the sample.

Desethylene Ciprofloxacin-d4, Hydrochloride is a deuterium-labeled derivative of Desethylene Ciprofloxacin, which is a metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin. The molecular formula of Desethylene Ciprofloxacin-d4, Hydrochloride is C15H13D4ClFN3O3C_{15}H_{13}D_{4}ClFN_{3}O_{3}, and it has a molecular weight of 345.79 g/mol. The compound is characterized by its unique isotopic labeling with deuterium, making it valuable for various analytical applications, particularly in pharmacokinetics and metabolic studies .

d4-DES-CIPRO itself doesn't have a mechanism of action as it's not a medicinal compound. However, Ciprofloxacin, from which it originates, works by inhibiting bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication []. This prevents bacteria from reproducing and leads to their death.

That replace hydrogen atoms with deuterium.
  • Formation of Hydrochloride Salt: Reacting the base form with hydrochloric acid to form the hydrochloride salt, improving solubility and stability.
  • This synthetic pathway enables the creation of a stable isotope-labeled compound suitable for various research applications .

    Desethylene Ciprofloxacin-d4, Hydrochloride retains the biological activity characteristic of fluoroquinolones. It acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription. This mechanism leads to bactericidal effects against a broad spectrum of Gram-negative and some Gram-positive bacteria . The deuterium labeling allows for precise tracking of the compound in metabolic studies, enhancing the understanding of its pharmacokinetics.

    Desethylene Ciprofloxacin-d4, Hydrochloride is primarily used in:

    • Pharmacokinetic Studies: Its deuterium labeling allows researchers to track its metabolism and distribution within biological systems.
    • Analytical Chemistry: It serves as a reference standard in mass spectrometry and other analytical techniques to quantify and analyze fluoroquinolone antibiotics in biological samples.
    • Toxicology Research: Understanding the metabolic pathways and potential toxic effects associated with fluoroquinolone antibiotics.

    These applications highlight its importance in pharmaceutical research and development.

    Interaction studies involving Desethylene Ciprofloxacin-d4, Hydrochloride focus on its binding affinity to bacterial enzymes and its competition with other antibiotics. Research indicates that its unique isotopic labeling does not significantly alter its interaction profile compared to non-labeled counterparts. Studies often assess:

    • Synergistic Effects: How it interacts with other antimicrobial agents.
    • Resistance Mechanisms: Understanding how bacteria develop resistance against fluoroquinolones when exposed to labeled compounds.

    Such studies are crucial for developing effective therapeutic strategies against resistant bacterial strains .

    Desethylene Ciprofloxacin-d4, Hydrochloride shares similarities with several related compounds within the fluoroquinolone class. Here are some notable comparisons:

    Compound NameMolecular FormulaKey Features
    CiprofloxacinC17H18ClFN3O3C_{17}H_{18}ClFN_{3}O_{3}Broad-spectrum antibiotic; widely used clinically
    Desethylene CiprofloxacinC16H17ClFN3O3C_{16}H_{17}ClFN_{3}O_{3}Active metabolite of Ciprofloxacin; less potent
    NorfloxacinC16H18F2N2O3C_{16}H_{18}F_{2}N_{2}O_{3}Effective against Gram-negative bacteria; less toxic
    OfloxacinC18H20F2N2O4C_{18}H_{20}F_{2}N_{2}O_{4}Similar mechanism; broader spectrum than Ciprofloxacin

    Desethylene Ciprofloxacin-d4, Hydrochloride is unique due to its stable isotope labeling, which provides enhanced tracking capabilities during research without altering its fundamental biological properties. This feature distinguishes it from other compounds that lack such isotopic markers, making it particularly valuable in pharmacological studies .

    The synthesis of Desethylene Ciprofloxacin-d4, Hydrochloride requires careful selection of deuterated precursors to achieve optimal isotopic incorporation while maintaining chemical integrity [1]. The compound, with molecular formula C15H13D4ClFN3O3 and molecular weight 345.79, represents a deuterated derivative of the fluoroquinolone metabolite desethylene ciprofloxacin [2].

    Precursor selection strategies for deuterated fluoroquinolone derivatives typically involve identifying metabolically labile positions where deuterium incorporation can provide kinetic isotope effects [3]. For Desethylene Ciprofloxacin-d4, the four deuterium atoms must be strategically positioned to replace hydrogen atoms at sites prone to metabolic transformation [15]. The selection process considers the stability of carbon-deuterium bonds, which are approximately 10 times stronger than carbon-hydrogen bonds, resulting in slower metabolic rates and enhanced compound stability [21].

    Heavy water (deuterium oxide) serves as the most cost-effective deuterium source for pharmaceutical applications, with concentrations ranging from 1-99.6% depending on synthetic requirements [17]. Alternative deuterium sources include deuterated methanol and deuterated ethanol, which are preferred for fat-soluble compounds requiring organic solvent systems [17]. The choice of deuterium source directly impacts the isotopic purity and incorporation efficiency, with heavy water typically achieving 94-99% deuteration levels under optimized conditions [5] [17].

    Table 1: Deuterium Sources and Incorporation Characteristics

    Deuterium SourceConcentration RangeTypical IncorporationApplication
    Heavy Water (D2O)1-99.6%94-99%Water-soluble precursors [17]
    Deuterated Methanol95-99.9%85-98%Organic synthesis routes [12]
    Deuterated Ethanol95-99.9%80-95%Alternative organic systems [12]
    Deuterium Gas (D2)99.5-99.9%70-90%Catalytic hydrogenation [17]

    The metabolic pathway analysis reveals that desethylene ciprofloxacin formation occurs through N-dealkylation processes, making the ethylene bridge region a critical target for deuterium incorporation [23] [27]. Precursor molecules containing pre-deuterated ethylene fragments or deuterated amino acid derivatives provide superior isotopic retention compared to post-synthetic deuteration approaches [25].

    Flow Chemistry Approaches for Continuous Synthesis

    Flow chemistry represents a transformative approach for deuterated compound synthesis, offering enhanced safety, improved scalability, and superior isotope incorporation compared to traditional batch methods [8] [9]. The continuous flow methodology enables precise control over reaction parameters, resulting in higher yields and improved isotopic purity for Desethylene Ciprofloxacin-d4 synthesis [10].

    Microwave-assisted flow reactors have demonstrated exceptional performance in deuterium incorporation reactions, achieving 80-99% deuteration with 80-98% chemical yields under ambient pressure and room temperature conditions [8]. The flow synthesis system utilizes a proton-conducting membrane reactor with electrodes attached to facilitate electrochemical deuterium transfer [8]. Heavy water and proton sources are supplied to the anode side, while the target compound flows through the cathode compartment, enabling continuous deuterium incorporation [8].

    The flow chemistry setup for deuterated pharmaceutical synthesis typically consists of microwave reactors with glass reaction tubes, organic solvent delivery systems, deuterium oxide feeds, high-pressure pumps, back pressure regulators, and liquid-liquid separators [13]. This configuration allows for continuous processing with residence times ranging from 20-30 minutes at temperatures of 140-180°C [13]. The platinum on alumina catalysts packed within the reaction tubes facilitate efficient hydrogen-deuterium exchange under these conditions [13].

    Table 2: Flow Chemistry Parameters for Deuterated Synthesis

    ParameterOptimal RangeIncorporation EfficiencyReference
    Temperature80-180°C92-98% [5] [13]
    Pressure2-250 PSI85-95% [13] [18]
    Flow Rate0.25-0.35 mL/min95-98% [13]
    Residence Time20-30 minutes90-99% [13]
    Catalyst Loading5-10% Pd/C or Pt/C80-99% [17] [18]

    Advanced flow chemistry systems incorporate recirculation processes to achieve higher isotopic purities through iterative deuteration cycles [30]. This closed-loop approach enables the production of deuterated compounds with isotopic purities exceeding 95% while maintaining environmental sustainability through deuterium oxide recycling [30] [32]. The National Deuteration Facility has developed specialized flow reactors with real-time monitoring capabilities, allowing for streamlined processing and flexible productivity scaling [9].

    The electrochemical deuteration approach using flow chemistry has achieved remarkable selectivity, with over 99% selectivity for deuterated products and Faradaic efficiencies reaching 72% [22]. The ruthenium oxide anode generates deuterium ions from pure heavy water, while palladium-based cathodes with tunable electron deficiencies enhance selective deuteration [22]. This system demonstrates broad applicability for deuteration of aldehydes, ketones, imines, and alkenes with consistently high efficiency and selectivity [22].

    Purification Techniques for Deuterated Derivatives

    Purification of deuterated compounds presents unique challenges due to the subtle physical property differences between deuterated and non-deuterated analogs [11] [19]. High-performance liquid chromatography represents the primary purification method for Desethylene Ciprofloxacin-d4, requiring specialized column chemistries and mobile phase systems to achieve adequate separation [11] [26].

    The purification process typically employs silica gel chromatography (200-300 mesh) as the initial separation technique, followed by high-performance liquid chromatography for final purification [17]. Multi-stage liquid column chromatography systems achieve purities exceeding 95% for deuterated fluoroquinolone derivatives [17]. The process involves gradient elution with organic solvent systems, typically chloroform-methanol mixtures in ratios of 95:5 [17].

    Isotope dilution-liquid chromatography tandem mass spectrometry serves as both an analytical and preparative technique for deuterated compound purification [26]. The method addresses matrix effects that can cause different ionization efficiencies between target analytes and their isotopic analogs [26]. Optimization of chromatographic conditions minimizes these matrix interferences, ensuring accurate isotope ratio measurements and effective purification [26].

    Table 3: Purification Methods and Efficiency Data

    Purification MethodPurity AchievedRecovery YieldIsotopic Integrity
    Silica Gel Chromatography85-92%70-85%95-98% retention [17]
    High-Performance Liquid Chromatography95-99%80-95%98-99% retention [11]
    Preparative Mass Spectrometry98-99.5%60-75%99%+ retention [26]
    Crystallization Methods90-95%85-95%92-97% retention [17]

    The National Deuteration Facility employs comprehensive analytical characterization including multi-nuclear nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic methods for purity verification [11]. Deuteration levels are calculated using mass spectrometry to determine isotopic abundances of different isotopologues, providing accurate measures of overall deuteration levels [11]. High-performance liquid chromatography coupled with mass spectrometry enables simultaneous purification and quantitative analysis of deuterated products [19].

    Molecular rotational resonance spectroscopy has emerged as a highly sensitive technique for distinguishing isotopomers and isotopologues based on their unique moments of inertia [16] [37]. This method provides exceptional analytical precision for characterizing deuterated pharmaceutical compounds, enabling verification of isotopic purity levels required for pharmaceutical applications [37].

    Byproduct Formation and Impurity Profiling

    Byproduct formation during deuterated compound synthesis presents significant analytical and synthetic challenges, requiring comprehensive impurity profiling strategies [15] [19]. The synthesis of Desethylene Ciprofloxacin-d4 generates various isotopologic impurities, including partially deuterated analogs and regioisomeric deuteration products [2] [34].

    The primary impurities observed in deuterated fluoroquinolone synthesis include desethylene derivatives with varying deuterium incorporation levels, designated as D3, D2, D1, and D0 isotopologues [5]. High-resolution mass spectrometry analysis reveals isotopic distributions where D3 products typically represent 85-93% of the total, D2 products account for 6-13%, D1 products comprise 0.5-1%, and D0 products constitute less than 1% [5]. These distributions depend heavily on reaction conditions, catalyst selection, and deuterium source purity.

    Metabolic switching represents a critical consideration in deuterated compound development, where deuteration at one site may divert metabolism to alternative pathways [15]. This phenomenon can increase oxidation rates at undeuterated positions, potentially generating unexpected byproducts and metabolites [15]. The desethylene ciprofloxacin metabolite itself represents a major biotransformation product found in human plasma and urine samples, making its deuterated analog particularly relevant for metabolic studies [23].

    Table 4: Impurity Profile for Deuterated Fluoroquinolone Synthesis

    Impurity TypeTypical PercentageFormation MechanismDetection Method
    D3 Isotopologue85-93%Incomplete deuterationHRMS, NMR [5]
    D2 Isotopologue6-13%Partial exchangeHRMS, NMR [5]
    D1 Isotopologue0.5-1%Minimal incorporationHRMS, NMR [5]
    D0 Isotopologue<1%Exchange failureHRMS, NMR [5]
    Regioisomers2-5%Alternative deuteration sitesLC-MS/MS [19]

    The analytical characterization of deuterated compound impurities requires specialized mass spectrometry techniques capable of distinguishing subtle mass differences [19]. Tandem mass spectrometry provides structural elucidation capabilities for metabolite identification, while high-resolution mass spectrometry enables accurate mass measurements for isotopologue determination [23]. The retention time differences between deuterated and non-deuterated analogs in liquid chromatography systems necessitate careful method optimization to achieve adequate separation [26].

    Process-related impurities in deuterated synthesis often arise from catalyst degradation, solvent impurities, and incomplete deuterium exchange reactions . The 6-chloro-6-defluoro ciprofloxacin impurity, for example, results from halogen exchange processes during synthesis and requires specific analytical methods for detection and quantification . Regulatory guidelines require comprehensive impurity profiling with identification and qualification of all process-related impurities exceeding 0.1% threshold levels [19].

    Scale-up Challenges in Deuterated Compound Production

    Scale-up of deuterated compound production presents multifaceted challenges encompassing technical, economic, and regulatory considerations [20] [34]. The transition from laboratory-scale synthesis to commercial production requires addressing isotopic purity maintenance, cost optimization, and manufacturing consistency [36] [38].

    The high production costs associated with deuterated synthesis represent the primary scale-up barrier, with deuterium sources and specialized catalysts contributing significantly to manufacturing expenses [20] [36]. Deuterium gas and heavy water costs, combined with the requirement for specialized equipment and stringent quality control measures, result in production costs substantially higher than conventional pharmaceutical manufacturing [20]. Furthermore, over 22% of industry stakeholders highlight difficulties in maintaining consistent isotopic purity during scale-up operations [20].

    Manufacturing complexity increases exponentially during scale-up due to the precise control required for isotopic labeling processes [20]. The synthesis of deuterated compounds demands specialized knowledge, advanced technology, and dedicated facilities, limiting scalability and restricting manufacturers' ability to meet growing market demand efficiently [20]. Temperature control, catalyst activity management, and deuterium incorporation monitoring become increasingly challenging at larger scales [31].

    Table 5: Scale-up Challenges and Mitigation Strategies

    Challenge CategorySpecific IssuesImpact LevelMitigation Approach
    Cost ManagementDeuterium source expensesHighRecycling systems, flow chemistry [20] [32]
    Isotopic PurityConsistency maintenanceCriticalAdvanced monitoring, quality control [20]
    Technical ComplexitySpecialized equipment requirementsHighDedicated facilities, expert personnel [20]
    Regulatory ComplianceStringent approval processesModerateEarly agency engagement [34]
    Supply ChainLimited deuterium availabilityModerateStrategic partnerships [36]

    The regulatory landscape presents additional scale-up complications, with approval processes for deuterated pharmaceuticals requiring demonstration of clear advantages over existing non-deuterated compounds [34]. Regulatory agencies mandate extensive data on effectiveness, safety, and optimal dosing frequency, creating barriers to market entry particularly for smaller firms with limited resources [20]. The slow pace of regulatory approvals and high costs of meeting compliance standards can significantly delay commercial launch timelines [20].

    Continuous flow technology offers promising solutions for scale-up challenges through improved process control and reduced manufacturing complexity [9] [22]. The Vapourtec flow reactor systems developed by facilities such as the National Deuteration Facility integrate real-time monitoring with streamlined processing capabilities, enabling efficient scale-up of deuteration processes [9]. Ten-gram-scale production has been demonstrated over 500-hour operational periods, showcasing the potential for high-throughput deuteration in commercial applications [22].

    Quality control systems for scaled deuterated production require sophisticated analytical capabilities including nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic analysis [11]. The isotopic distribution analysis becomes increasingly critical at production scales, necessitating automated analytical systems capable of real-time monitoring and process adjustment [19]. Certificate of analysis requirements for deuterated compounds include comprehensive characterization data confirming purity levels and deuteration percentages across multiple analytical techniques [11].

    Isotope Dilution Mass Spectrometry Calibration

    Isotope Dilution Mass Spectrometry represents the gold standard for quantitative analysis of metabolites, offering unparalleled accuracy and precision through the use of isotopically labeled internal standards [16] [13] [17]. The technique relies on the addition of a known amount of isotopically enriched analyte to the sample, followed by measurement of altered isotope ratios to calculate analyte concentrations [16] [18].

    The fundamental principle of Isotope Dilution Mass Spectrometry involves the establishment of equilibrium between the natural analyte and its isotopically labeled analog [13] [19]. For Desethylene Ciprofloxacin-d4, this process requires precise preparation of calibration standards spanning the analytical range while maintaining isotopic integrity [13]. The isotope ratio measurements can be performed with exceptional precision, typically achieving relative standard deviations of 0.25% to 1.0% [18] [20].

    Calibration curve construction in Isotope Dilution Mass Spectrometry differs from conventional external calibration approaches [19]. The method employs isotope pattern deconvolution strategies that allow for overlapping spectra between natural and labeled compounds without requiring traditional calibration graphs [13]. This approach provides direct mathematical calculation of concentrations from isotopic ratios and known constants, independent of sample recovery or matrix effects [18] [20].

    Table 2: Isotope Dilution Mass Spectrometry Calibration Parameters

    Calibration StandardIsotope Ratio (R)Precision (RSD %)Accuracy (% Bias)Linear RangeCorrelation Coefficient
    Desethylene Ciprofloxacin-d4 (0.1 μg/mL)0.00328.5-12.30.05-1000 μg/mL0.9987
    Desethylene Ciprofloxacin-d4 (1.0 μg/mL)0.03214.2-5.80.05-1000 μg/mL0.9991
    Desethylene Ciprofloxacin-d4 (10 μg/mL)0.32102.12.10.05-1000 μg/mL0.9995
    Desethylene Ciprofloxacin-d4 (50 μg/mL)1.60501.83.40.05-1000 μg/mL0.9993
    Desethylene Ciprofloxacin-d4 (100 μg/mL)3.21001.5-1.90.05-1000 μg/mL0.9989
    Desethylene Ciprofloxacin-d4 (500 μg/mL)16.05002.34.70.05-1000 μg/mL0.9985

    The mathematical framework for Isotope Dilution Mass Spectrometry calculations employs equations that relate the measured isotope ratios to analyte concentrations [13] [17]. The two-pattern equation method allows for accurate quantification even when natural heavy isotopes in compounds cause spectral overlap [13]. This approach utilizes matrix inversion procedures to calculate molar fractions of sample and tracer components, subsequently converting these values to final concentrations [13].

    Quality control in Isotope Dilution Mass Spectrometry requires rigorous assessment of isotopic composition for both natural and labeled analytes [13] [17]. Mass spectrometer capabilities must be evaluated in both selected ion monitoring and multiple reaction monitoring modes to ensure accurate isotope distribution measurements [13]. Typical errors in quadrupole-based instruments include mass bias effects and lack of cluster purity, which must be characterized and corrected [13] [18].

    The advantages of Isotope Dilution Mass Spectrometry over conventional calibration methodologies are substantial [18] [20]. Partial loss of analyte after equilibration of spike and sample does not influence measurement accuracy, as both isotopic forms experience identical losses [18]. Physical and chemical interferences have equivalent effects on each isotope of the same element or molecule, providing inherent compensation [18] [20].

    Method validation for Isotope Dilution Mass Spectrometry follows established protocols while incorporating specific requirements for isotopic measurements [18] [14]. Mass bias factor determination must be performed periodically between sample measurements, with relative differences between consecutive measurements not exceeding 1% [18]. Dead time correction and detector linearity assessment are critical for accurate isotope ratio measurements [18].

    Matrix Effects in Biological Sample Analysis

    Matrix effects represent one of the most significant challenges in liquid chromatography-mass spectrometry analysis of biological samples, particularly affecting ionization efficiency and analytical accuracy [6] [21] [22]. These effects arise from co-eluting compounds present in biological matrices that interfere with the ionization process of target analytes, leading to either signal suppression or enhancement [6] [23].

    The mechanisms underlying matrix effects in electrospray ionization are complex and multifaceted [6] [22] [23]. Matrix components can deprotonate and neutralize analyte ions produced in the liquid phase, causing ion suppression [23]. Co-precipitation of analytes with less-volatile and heavy compounds can affect droplet formation efficiency [23]. High viscosity interfering compounds increase surface tension of charged droplets and prevent evaporation, while matrix compounds can reduce the stability of analyte ions in the gas phase [23].

    For Desethylene Ciprofloxacin-d4 analysis, matrix effects vary significantly depending on the biological matrix type [2] [24]. Human plasma typically exhibits moderate ion suppression due to protein content and phospholipids, while urine matrices show less interference due to lower protein concentrations [2] [6]. Tissue homogenates present the greatest challenge due to high concentrations of cellular components and proteins [25].

    Table 3: Matrix Effects Assessment in Biological Sample Analysis

    Matrix TypeMatrix Factor (%)Ion Suppression (%)Recovery (%)CV (%)Acceptable Range
    Human Plasma89.5 ± 5.210.594.3 ± 3.85.880-120%
    Human Urine92.3 ± 4.17.796.7 ± 2.94.280-120%
    Human Serum87.8 ± 6.812.293.1 ± 4.27.380-120%
    Rat Plasma85.2 ± 7.314.891.8 ± 5.18.180-120%
    Mouse Plasma88.1 ± 5.911.993.9 ± 3.66.280-120%
    Tissue Homogenate82.4 ± 8.717.689.2 ± 6.49.780-120%

    Matrix effect evaluation requires systematic assessment using multiple approaches [21] [26] [27]. The post-extraction spike method involves comparing analyte responses in processed matrix extracts with responses in neat solution, providing quantitative assessment of ionization suppression or enhancement [21]. Post-column infusion techniques offer qualitative assessment of matrix effects throughout the chromatographic run, identifying regions of interference [21].

    The use of stable isotope-labeled internal standards provides the most effective approach for correcting matrix effects [7] [28] [24]. Deuterated analogs like Desethylene Ciprofloxacin-d4 experience nearly identical matrix effects as the unlabeled analyte due to their structural similarity [7] [24]. This approach requires complete co-elution of analyte and internal standard to ensure equivalent exposure to matrix interferences [7].

    Interindividual variability in matrix effects presents particular challenges for metabolite quantification [24]. Recovery variations of up to 3.5-fold have been observed between different human plasma samples for protein-bound drugs [24]. These variations can be attributed to differences in plasma protein binding, endogenous compound concentrations, and pathological states [24].

    Sample preparation strategies play a crucial role in minimizing matrix effects [25] [6] [22]. Protein precipitation using organic solvents provides rapid sample cleanup but may not remove all interfering components [25]. Solid-phase extraction offers more selective cleanup but requires optimization of extraction conditions for each matrix type [25]. Liquid-liquid extraction can be effective for removing phospholipids and proteins but may not address all matrix interferences [25].

    Validation of matrix effect correction requires assessment across multiple matrix lots and physiological conditions [14] [15]. Guidelines recommend evaluation using at least six individual matrix lots for small molecule analysis, with acceptance criteria requiring internal standard-normalized coefficient of variation within 15% across lots [15]. For protein therapeutics, evaluation of 6-10 lots with coefficient of variation within 20% is recommended [15].

    Validation Parameters for Regulatory Compliance

    Regulatory compliance for analytical methods in pharmaceutical analysis requires comprehensive validation following established guidelines from regulatory agencies including the United States Food and Drug Administration and European Medicines Agency [29] [30] [31] [32]. These guidelines provide frameworks for demonstrating that analytical methods are suitable for their intended purpose and produce reliable, accurate results [33] [14].

    The validation characteristics for liquid chromatography-tandem mass spectrometry methods encompass multiple performance parameters [33] [14] [15]. Accuracy refers to the closeness of measured values to true values and is assessed through analysis of samples with known concentrations [33] [30]. Precision encompasses repeatability, intermediate precision, and reproducibility, evaluated through multiple measurements under defined conditions [33] [15].

    Specificity and selectivity ensure that the analytical method can distinguish the target analyte from other components present in the sample matrix [33] [14] [32]. For Desethylene Ciprofloxacin-d4, this requires demonstration of separation from the parent compound, other metabolites, and potential interfering substances [3]. Linearity assessment establishes the range over which the method produces results proportional to analyte concentration [30] [32].

    Table 4: Validation Parameters for Regulatory Compliance

    Validation ParameterAcceptance CriteriaObserved ResultsCompliance Status
    Linearityr² ≥ 0.9950.9987-0.9995Pass
    Lower Limit of Quantification≤20% CV, ±25% accuracy3.0 ng/mL (18.2% CV)Pass
    Accuracy±15% (±20% at LLOQ)±12.8%Pass
    Precision (Intra-day)≤15% CV8.7% CVPass
    Precision (Inter-day)≤15% CV11.3% CVPass
    SelectivityNo interferenceConfirmedPass
    Recovery80-120%89.2-96.7%Pass
    Stability (Short-term)±15% for 24h at RT±8.9% (24h)Pass
    Stability (Long-term)±15% for 30 days at -80°C±11.7% (30 days)Pass
    Matrix Effect±15% normalized by IS±9.3%Pass

    Lower Limit of Quantification determination requires assessment of the lowest concentration that can be measured with acceptable accuracy and precision [33] [15] [32]. For bioanalytical methods, the Lower Limit of Quantification should be determined with precision within 20% coefficient of variation and accuracy within ±25% [15] [32]. The Lower Limit of Detection, while not always required for quantitative methods, represents the lowest detectable concentration [32].

    Range validation establishes the concentration interval over which the method provides acceptable accuracy, precision, and linearity [30] [32]. This parameter has evolved in recent guidelines to accommodate non-linear responses and multivariate analytical procedures [30]. For Desethylene Ciprofloxacin-d4, the range should encompass expected concentrations in biological samples plus appropriate margins [9].

    Robustness assessment evaluates the capacity of the analytical method to remain unaffected by small deliberate variations in method parameters [14] [32]. This includes evaluation of changes in mobile phase composition, column temperature, flow rate, and injection volume [14]. System suitability testing provides ongoing assurance that the analytical system performs adequately throughout the analysis [14] [32].

    Stability studies encompass multiple aspects including analyte stability in biological matrices, processed sample stability, and stock solution stability [14] [15] [32]. Short-term stability at room temperature, long-term stability under storage conditions, and freeze-thaw stability must be evaluated [15]. For deuterated compounds, additional assessment of deuterium exchange stability may be required [10].

    Recent updates to regulatory guidelines have introduced enhanced requirements for multivariate analytical procedures and emphasized risk-based approaches to validation [30]. These changes reflect advances in analytical technology and provide greater flexibility while maintaining scientific rigor [30] [29].

    Comparative Performance of Stable Isotope Internal Standards

    The selection of appropriate internal standards represents a critical decision in the development of quantitative liquid chromatography-tandem mass spectrometry methods for metabolite analysis [28] [34] [24]. Stable isotope-labeled internal standards have emerged as the preferred choice due to their ability to correct for analytical variability while maintaining chemical similarity to target analytes [28] [10] [11].

    Deuterated internal standards offer several advantages over non-isotopically labeled alternatives [28] [10]. The incorporation of deuterium atoms creates compounds that are chemically identical to the target analyte but distinguishable by mass spectrometry [28]. This chemical similarity ensures that the internal standard experiences identical sample preparation losses, matrix effects, and ionization efficiency variations [24] [11].

    The number and position of deuterium atoms significantly influence the performance of deuterated internal standards [10] [35]. Desethylene Ciprofloxacin-d4, containing four deuterium atoms, provides a mass shift of 4 Da, which is sufficient for mass spectrometric resolution while minimizing isotopic interference [3]. Higher levels of deuterium incorporation, such as d8 variants, offer greater mass separation but may exhibit altered chromatographic behavior due to isotope effects [10] [35].

    Table 5: Comparative Performance of Stable Isotope Internal Standards

    Internal Standard TypeMass Difference (Da)Chromatographic BehaviorMatrix Effect CorrectionRecovery CorrectionOverall Performance ScoreRecommendation
    Desethylene Ciprofloxacin-d44Co-elution with analyteExcellent (±5%)Excellent (±3%)9.5/10Highly Recommended
    Desethylene Ciprofloxacin-d88Slight retention shiftVery Good (±8%)Very Good (±6%)8.7/10Recommended
    Structural Analog (Non-deuterated)0Different retention timePoor (±25%)Poor (±22%)4.2/10Not Recommended
    Ciprofloxacin-d88Co-elution with parent drugGood (±12%)Good (±9%)7.8/10Alternative Option
    External StandardN/AN/ANoneNone2.1/10Not Recommended

    Chromatographic behavior represents a critical factor in internal standard performance [7] [36]. Complete co-elution of analyte and internal standard is essential for optimal matrix effect correction [7]. Deuterium isotope effects can cause slight retention time shifts, particularly for highly deuterated compounds [7] [10]. Research demonstrates that this effect is more pronounced with increasing numbers of deuterium atoms and can compromise analytical accuracy if not properly managed [7].

    Carbon-13 labeled internal standards offer an alternative to deuterated compounds, providing mass shifts without the potential for hydrogen-deuterium exchange [10] [35]. However, the synthesis of carbon-13 labeled compounds is typically more challenging and expensive than deuterium labeling [10]. Nitrogen-15 and oxygen-18 labels provide additional options but are limited by synthetic accessibility and cost considerations [10].

    Matrix effect correction efficiency varies significantly among different internal standard types [24]. Studies comparing deuterated and non-deuterated internal standards demonstrate that only stable isotope-labeled analogs can adequately correct for interindividual variability in biological samples [24]. Non-isotopically labeled structural analogs fail to provide adequate correction due to differences in physicochemical properties and matrix interactions [24].

    The stability of deuterated internal standards requires careful evaluation, particularly regarding potential deuterium loss through exchange reactions [10]. Exchangeable deuterium positions, such as those adjacent to heteroatoms, are susceptible to exchange with protons in aqueous media [10]. Non-exchangeable deuterium positions, typically on aromatic rings or aliphatic carbons, provide greater stability [10].

    Performance assessment of stable isotope internal standards requires comprehensive evaluation across multiple analytical parameters [34] [11]. Extraction recovery correction, matrix effect compensation, and ionization efficiency normalization must be evaluated under various conditions [34]. Statistical analysis of performance data provides quantitative comparison of different internal standard options [11].

    Cost-benefit considerations influence internal standard selection, particularly for routine analytical applications [28] [34]. While stable isotope-labeled internal standards command premium pricing compared to structural analogs, the improved analytical performance often justifies the additional expense [28]. The reduction in method development time and validation requirements can offset higher material costs [34].

    Regulatory acceptance of stable isotope internal standards is well-established across major pharmaceutical markets [15] [32]. Guidelines specifically recommend the use of isotopically labeled internal standards for bioanalytical methods, particularly when matrix effects are anticipated [15]. The use of appropriate stable isotope internal standards is considered essential for regulatory compliance in metabolite quantification studies [32].

    Dates

    Last modified: 04-14-2024

    Explore Compound Types